1-Phenyl-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea
Description
Historical Development of 1-Phenyl-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea
The discovery of urea derivatives as bioactive agents dates to the early 20th century, with seminal examples like suramin (a polysulfonated naphthylurea) demonstrating antitrypanosomal activity. The integration of pyrimidine rings into urea scaffolds emerged later, driven by advances in heterocyclic chemistry and target-driven drug design. The synthesis of this compound builds upon foundational work using N,N′-carbonyldiimidazole (CDI) and safer phosgene substitutes to couple aryl amines with pyrimidine-methyl intermediates. Early analogs, such as 1-(3-chloro-4-methylphenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea, highlighted the importance of halogenated aryl groups in enhancing target affinity, while fluorinated variants like 1-(2-fluorophenyl)-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea underscored the role of electronic effects in pharmacokinetic optimization.
Position within Contemporary Medicinal Chemistry
In modern drug discovery, this compound exemplifies the strategic fusion of pyrimidine’s aromatic planar structure with urea’s hydrogen-bonding proficiency. The pyrimidine ring serves as a bioisostere for purine bases, enabling interactions with enzymes and receptors involved in nucleotide metabolism. Meanwhile, the urea linker forms bidentate hydrogen bonds with target proteins, a feature exploited in kinase inhibitors such as imatinib analogs. Computational studies suggest that the pyrrolidin-1-yl group at the pyrimidine 4-position enhances solubility and modulates steric interactions, improving binding to hydrophobic pockets. These attributes position the compound as a versatile scaffold for targeting tyrosine kinases, epigenetic regulators, and microbial enzymes.
Table 1: Structural Features and Their Functional Roles
Research Evolution and Current Scientific Interest
Recent advancements in synthetic chemistry have revitalized interest in this compound. Green chemistry approaches, such as the use of bis(2,2,2-trifluoroethyl) carbonate as a phosgene alternative, enable safer large-scale production. Mechanistic studies reveal that the methylene bridge between the urea and pyrimidine groups confers conformational flexibility, allowing adaptation to diverse binding sites. Current research prioritizes derivatization at three positions:
- Pyrimidine C4 : Replacement of pyrrolidine with morpholine or piperazine to alter electron density.
- Urea N3 : Introduction of chiral alkyl groups to explore enantioselective target interactions.
- Phenyl ring : Functionalization with electron-withdrawing groups (e.g., -CF~3~) to enhance metabolic stability.
Ongoing clinical investigations focus on its potential as a dual inhibitor of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), leveraging the pyrimidine-urea framework’s ability to chelate catalytic metal ions.
Significance in Heterocyclic Chemistry
The compound’s hybrid architecture bridges two pillars of heterocyclic chemistry:
- Pyrimidine : A six-membered diazine ring with nitrogen atoms at positions 1 and 3, known for its role in nucleic acids and coenzymes. Its electron-deficient nature facilitates nucleophilic aromatic substitution, enabling diverse functionalization.
- Urea : A carbonyl-containing moiety that participates in resonance stabilization and intermolecular hydrogen bonding, critical for supramolecular assembly.
The synergy between these systems is exemplified in the compound’s synthesis:
- Pyrimidine core construction via Biginelli or Pinner reactions.
- Introduction of the pyrrolidin-1-yl group via nucleophilic aromatic substitution under microwave irradiation.
- Urea formation via reaction of aryl isocyanates with pyrimidine-methyl amines.
This synthetic sequence underscores the compound’s value as a teaching model for tandem heterocyclic reactions.
Properties
IUPAC Name |
1-phenyl-3-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-16(19-13-6-2-1-3-7-13)18-12-14-17-9-8-15(20-14)21-10-4-5-11-21/h1-3,6-9H,4-5,10-12H2,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVVBECAWDAOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)CNC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Phenyl-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: This can be achieved through the reaction of appropriate precursors such as malononitrile and formamidine acetate under basic conditions.
Introduction of the Pyrrolidine Group: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.
Coupling with Phenyl Isocyanate: The final step involves the coupling of the pyrimidine derivative with phenyl isocyanate to form the urea linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Phenyl-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. Major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea involves its interaction with molecular targets such as enzymes and receptors. The pyrimidine and pyrrolidine groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The phenyl group contributes to the compound’s overall stability and lipophilicity, enhancing its ability to penetrate biological membranes.
Comparison with Similar Compounds
Structural Comparison with Analogues
The compound’s structural uniqueness lies in its pyrimidine core, pyrrolidine substitution, and methyl linker. Below is a comparison with key analogues:
Key Observations:
- Heterocycle Impact: Pyrimidine (target, 8d) and quinazoline (24) cores differ in planarity and binding pocket compatibility.
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃, Cl in 11a–11o) may enhance lipophilicity, while pyrrolidine (target, 8d, 24) improves solubility via basic nitrogen .
- Linker Flexibility: Methyl (target) vs. phenyl (8d) vs.
Biological Activity
1-Phenyl-3-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H17N5O, with a molecular weight of 283.33 g/mol. The compound features:
- Phenyl Group : Enhances lipophilicity, facilitating membrane penetration.
- Pyrrolidine Ring : Contributes to stereochemistry and biological activity.
- Pyrimidine Moiety : Increases binding affinity to various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various biochemical pathways, affecting cellular processes such as signal transduction and gene expression.
- Receptor Modulation : It can modulate the activity of receptors, influencing physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antiviral Activity
Studies have shown that compounds with similar structures possess antiviral properties, potentially inhibiting viral replication through enzyme inhibition.
Anticancer Activity
The compound has been investigated for its anticancer effects, particularly against various cancer cell lines. Its mechanism may involve inducing apoptosis or inhibiting cell proliferation.
Anti-inflammatory Effects
Preliminary research suggests that this compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.
Table 1: Biological Activities of this compound
| Activity Type | Assessed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Studies
Several case studies highlight the biological effects of this compound:
- Anticancer Study : A study evaluated the effects of the compound on human breast cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis at micromolar concentrations.
- Anti-inflammatory Research : Another study assessed the compound's ability to reduce TNF-alpha levels in lipopolysaccharide-stimulated macrophages, showing a dose-dependent inhibition that indicates potential for treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
